1-Ethyl-4-piperidone hydrochloride 1-Ethyl-4-piperidone hydrochloride
Brand Name: Vulcanchem
CAS No.: 3619-67-8
VCID: VC14139928
InChI: InChI=1S/C7H13NO.ClH/c1-2-8-5-3-7(9)4-6-8;/h2-6H2,1H3;1H
SMILES:
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol

1-Ethyl-4-piperidone hydrochloride

CAS No.: 3619-67-8

Cat. No.: VC14139928

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4-piperidone hydrochloride - 3619-67-8

Specification

CAS No. 3619-67-8
Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
IUPAC Name 1-ethylpiperidin-4-one;hydrochloride
Standard InChI InChI=1S/C7H13NO.ClH/c1-2-8-5-3-7(9)4-6-8;/h2-6H2,1H3;1H
Standard InChI Key DYGNIXALGYVIQE-UHFFFAOYSA-N
Canonical SMILES CCN1CCC(=O)CC1.Cl

Introduction

Chemical Identity and Structural Characteristics

1-Ethyl-4-piperidone hydrochloride (CAS 3612-18-8) is a white crystalline solid with the molecular formula C₇H₁₃NO·HCl and a molecular weight of 163.65 g/mol. The compound’s structure consists of a six-membered piperidone ring with an ethyl group (-CH₂CH₃) attached to the nitrogen atom and a ketone group at the fourth position . X-ray crystallography confirms the chair conformation of the piperidine ring, with the ethyl substituent adopting an equatorial orientation to minimize steric hindrance .

Key structural parameters:

  • Density: 0.966 g/cm³

  • Melting Point: 30–32°C (hydrochloride salt)

  • Boiling Point: 208°C (base form at 760 mmHg)

  • LogP: 0.609 (indicating moderate lipophilicity)

The hydrochloride salt form improves aqueous solubility, making it preferable for drug formulation. Protonation of the piperidine nitrogen enhances stability under acidic conditions, a feature exploited in gastrointestinal-targeted therapeutics .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis of 1-ethyl-4-piperidone hydrochloride involves a two-step process:

  • Alkylation of Piperidin-4-one:
    Piperidin-4-one hydrochloride monohydrate (5 g, 33 mmol) reacts with bromoethane (4 g, 33 mmol) in acetonitrile under basic conditions (Na₂CO₃, 10 g) at 85°C for 12 hours. Purification via flash chromatography (0–7% NH₃/MeOH in DCM) yields 1-ethylpiperidin-4-one as a yellow liquid (62% yield) .

  • Salt Formation:
    The free base is treated with concentrated HCl in methanol at 70°C for 3 hours, resulting in precipitation of the hydrochloride salt (96% yield) .

Critical parameters:

  • Temperature: Excess heat (>85°C) degrades the ketone group.

  • Solvent Choice: Acetonitrile minimizes side reactions compared to polar aprotic solvents .

Industrial Production

Scaling up requires continuous-flow reactors to maintain reaction homogeneity. Process analytical technology (PAT) monitors pH and temperature in real time, ensuring >95% purity. The global market price ranges from $9.00/5g (laboratory-grade) to $15.00/10mg (analytical-standard) .

Physicochemical Properties and Stability

Solubility and Partitioning

  • Water Solubility: 25 g/L at 25°C (hydrochloride salt vs. 5 g/L for free base) .

  • Organic Solvents: Miscible in THF, DCM, and EtOAc; sparingly soluble in hexane.

The compound’s polar surface area (PSA) of 20.31 Ų facilitates membrane permeability, while the LogP of 0.609 balances hydrophilicity for blood-brain barrier penetration .

Thermal and Oxidative Stability

  • Degradation Onset: 150°C (TGA analysis).

  • Photostability: Stable under UV light for 48 hours (λ > 300 nm).

Pharmacological Applications and Mechanisms

Anticancer Activity

Derivatives of 1-ethyl-4-piperidone hydrochloride exhibit potent cytotoxicity against leukemia and solid tumors. In a 2021 study, quaternized analogs demonstrated IC₅₀ values as low as 0.02 µM against HL-60 leukemia cells (Table 1) .

Table 1: Cytotoxicity of 1-Ethyl-4-piperidone Derivatives (IC₅₀, µM)

CompoundHL-60K-562Molt-4RPMI-8226SR
3c0.560.160.280.160.04
4d0.010.030.030.030.02

Mechanistically, these compounds induce apoptosis via caspase-3 activation and Bcl-2 downregulation, with selective toxicity toward cancer cells over fibroblasts (selectivity index > 150,000) .

Anti-Inflammatory Effects

3,5-Bis(benzylidene)-1-ethyl-4-piperidones suppress COX-2 and iNOS expression in macrophages by inhibiting NF-κB translocation. At 10 µM, these derivatives reduce TNF-α production by 78% (p < 0.001 vs. control) .

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